molecular formula C6H11NNa2O11S2 B13819096 D-Glucosamine-2,3-disulfate,disodium salt

D-Glucosamine-2,3-disulfate,disodium salt

Cat. No.: B13819096
M. Wt: 383.3 g/mol
InChI Key: IRXOQTSHXSASBG-YOAZZGITSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-2-N,3-O-disulphate disodium salt involves the modification and fluorination of the saccharide D-glucosamine The reaction conditions often involve the use of sulfating agents under controlled temperature and pH conditions to ensure the selective sulfation of the desired positions .

Industrial Production Methods

Industrial production of D-Glucosamine-2-N,3-O-disulphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and filtration techniques to obtain the desired crystalline powder .

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine-2-N,3-O-disulphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of D-glucosamine with different functional groups replacing the sulfate groups. These derivatives have unique properties and applications in different fields of research .

Scientific Research Applications

D-Glucosamine-2-N,3-O-disulphate disodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Glucosamine-2-N,3-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. It is also involved in cell signaling pathways, influencing cellular responses and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucosamine-2-N,3-O-disulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H11NNa2O11S2

Molecular Weight

383.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(sulfonatoamino)oxan-4-yl] sulfate

InChI

InChI=1S/C6H13NO11S2.2Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t2-,3-,4-,5-,6-;;/m1../s1

InChI Key

IRXOQTSHXSASBG-YOAZZGITSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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